molecular formula C12H16N2OS B012491 N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 100253-53-0

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B012491
M. Wt: 236.34 g/mol
InChI Key: GUTMGLXKZQVYEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazin derivatives involves multicomponent reactions that are characterized by their efficiency and the ability to form complex structures from simple precursors. For instance, compounds similar to "N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine" have been synthesized through reactions involving isothiocyanates, amines, and other key intermediates, indicating the importance of selecting appropriate starting materials and reaction conditions to achieve the desired product (Kodama, Ori, & Nishio, 2005)[https://consensus.app/papers/thionation-n‐ω‐halogenoalkyl‐substituted-amides-kodama/1a92d7fa71755ee4ad19aba140c1503f/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of thiazin derivatives is often elucidated using techniques like NMR, IR, and X-ray crystallography. These methods provide insights into the atomic arrangement, confirming features like the thiazin ring's conformation and the positions of substituents, which are crucial for understanding the compound's reactivity and interactions (Li, Yin, Han, Wang, & Wang, 2008)[https://consensus.app/papers/354fluorophenyl134thiadiazol2yl24methoxyphenyl13thiazolidin4one-yin/71faaba816ce5ec795b3407afbae2209/?utm_source=chatgpt].

Chemical Reactions and Properties

Thiazin compounds participate in various chemical reactions, including nucleophilic substitution, cyclization, and hydrogen bonding, which can significantly alter their chemical and physical properties. These reactions are influenced by the compound's molecular structure, particularly the presence of electron-withdrawing or electron-donating groups, which can affect reactivity and the types of products formed (Smith & Lynch, 2013)[https://consensus.app/papers/cocrystals-54bromophenyl134thiadiazol2amine-hydrogen-smith/9efaf43139945fa9be29057852040df9/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of "N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine," such as solubility, melting point, and crystalline structure, are determined by its molecular composition and structure. The arrangement of atoms and the presence of specific functional groups can influence these properties, affecting the compound's behavior in different environments (Yakantham, Sreenivasulu, & Raju, 2019)[https://consensus.app/papers/design-synthesis-anticancer-evaluation-yakantham/e607fb7171ea57e4be69a7b1eb6fd276/?utm_source=chatgpt].

Scientific research applications

Synthesis and Chemical Properties

The synthesis of 5,6-dihydro-4H-1,3-thiazin derivatives often involves the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides using Lawesson's reagent. This process yields moderate to good yields, highlighting the versatility of thiazin compounds in organic synthesis (Kodama, Ori, & Nishio, 2005).

Biological Activities

Antimicrobial Activity

Thiazin derivatives have been explored for their antimicrobial properties. For instance, 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one showed significant antimicrobial activity, demonstrating the potential of thiazin compounds as antimicrobial agents (Georgiadis, 1976).

Anti-inflammatory and Antiradical Activities

The synthesis of new 5,6-dihydro-1,3-thiazin-4-one derivatives revealed their high antiradical and anti-inflammatory activities. This suggests the potential of thiazin derivatives in developing new therapeutic agents (Kulakov et al., 2015).

Insecticidal Activity

Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate demonstrated moderate insecticidal activity against Aphis craccivora, offering insights into the use of thiazin compounds in pest control applications (Li, Tian, & Wang, 2013).

properties

IUPAC Name

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-2-15-11-6-4-10(5-7-11)14-12-13-8-3-9-16-12/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTMGLXKZQVYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368198
Record name N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

CAS RN

100253-53-0
Record name N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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